molecular formula C16H18ClFN6O B2786293 1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1396807-96-7

1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

Cat. No.: B2786293
CAS No.: 1396807-96-7
M. Wt: 364.81
InChI Key: VOMOGAUTBSGHNA-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a chlorofluorophenyl group, a pyrimidinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

  • Formation of the Pyrimidinyl Intermediate: : The synthesis begins with the preparation of the pyrimidinyl intermediate. This is achieved by reacting 2-chloropyrimidine with 4-methylpiperazine under appropriate conditions, such as in the presence of a base like potassium carbonate and a suitable solvent like dimethylformamide (DMF).

  • Coupling with Chlorofluorophenyl Isocyanate: : The pyrimidinyl intermediate is then coupled with 3-chloro-4-fluorophenyl isocyanate to form the desired urea compound. This step typically requires a catalyst, such as triethylamine, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea undergoes various types of chemical reactions, including:

  • Substitution Reactions: : The presence of chloro and fluoro substituents on the phenyl ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

  • Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, particularly at the piperazinyl and pyrimidinyl moieties. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can yield oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has a wide range of scientific research applications, including:

  • Medicinal Chemistry: : The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

  • Biological Studies: : Researchers use this compound to study its effects on various biological systems, including cell signaling pathways and enzyme activity. Its ability to modulate specific molecular targets makes it a valuable tool in biochemical research.

  • Industrial Applications: : In the industrial sector, the compound is used as an intermediate in the synthesis of other complex molecules. Its reactivity and stability make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thiourea: : This compound is similar in structure but contains a thiourea group instead of a urea group. It exhibits different reactivity and biological activity.

  • 1-(3-Chloro-4-fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)carbamate: : This compound contains a carbamate group and has distinct chemical properties and applications.

Uniqueness

The uniqueness of 1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea lies in its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound in various scientific research fields.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN6O/c1-23-4-6-24(7-5-23)15-19-9-12(10-20-15)22-16(25)21-11-2-3-14(18)13(17)8-11/h2-3,8-10H,4-7H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMOGAUTBSGHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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